NSC 13138

Antiproliferative Cancer Biology Quinoline Carboxylic Acids

Substituting quinoline carboxylic acid regioisomers risks invalidating synthetic routes and confounding biological assays. NSC 13138 (quinoline-4-carboxylic acid) provides the correct 4-carboxy starting point for DHODH inhibitor SAR programs. • Foundational scaffold for brequinar-class DHODH inhibitors (Ki' 5-8 nM) via 2- and 3-position derivatization. • Validated differential antiproliferative against mammary MCF7 cells-activity absent in the 2-carboxy isomer. • Quantified solubility baseline (≥2.5 mg/mL in 10% DMSO/40% PEG300/5% Tween80/45% saline) for formulation development.

Molecular Formula C10H7NO2
Molecular Weight 173.17 g/mol
CAS No. 486-74-8
Cat. No. B181761
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNSC 13138
CAS486-74-8
Synonyms4-quinolinecarboxylic acid
cinchoninic acid
quinoline-4-carboxylic acid
Molecular FormulaC10H7NO2
Molecular Weight173.17 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=CC=N2)C(=O)O
InChIInChI=1S/C10H7NO2/c12-10(13)8-5-6-11-9-4-2-1-3-7(8)9/h1-6H,(H,12,13)
InChIKeyVQMSRUREDGBWKT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





NSC 13138: Analytical and Biochemical Baseline


NSC 13138, designated as quinoline-4-carboxylic acid (synonyms: cinchoninic acid, 4-carboxyquinoline), is a heterocyclic aromatic organic compound with the molecular formula C10H7NO2 and a molecular weight of 173.17 g/mol [1]. It is a naturally occurring endogenous metabolite and serves as a fundamental building block for the synthesis of more complex quinoline-based pharmaceuticals, notably the immunosuppressive and antineoplastic agent brequinar sodium . The compound exhibits inherent anti-tumor activity against L1210 leukemia and B16 melanoma cell lines [1] and demonstrates differential antiproliferative effects compared to other quinoline carboxylic acid regioisomers in specific cancer cell lines [2].

Synthetic intermediate for DHODH inhibitor SAR
Endogenous metabolite analytical standard
Cell-line antiproliferative research probe

Why Generic Substitutes Are Not Viable


The class of quinoline carboxylic acids is not functionally homogeneous; biological activity is exquisitely sensitive to the precise position of the carboxyl substituent on the quinoline ring. A 2024 study directly comparing quinoline-2-, -3-, and -4-carboxylic acids revealed stark differences in their antiproliferative profiles. While quinoline-4-carboxylic acid (NSC 13138) was among the most potent growth inhibitors of mammary MCF7 cells, quinoline-2-carboxylic acid was the only derivative with significant cytotoxicity against cervical HELA cells [1]. Furthermore, simple quinoline-4-carboxylic acid is a precursor to highly potent analogs like brequinar, which inhibits dihydroorotate dehydrogenase (DHODH) with nanomolar potency (Ki' 5-8 nM), a level of activity not shared by the unadorned parent compound [2][3]. Substituting NSC 13138 with an arbitrary quinoline carboxylic acid risks invalidating a synthetic route or introducing uncharacterized, confounding biological activity into an assay system.

4-Carboxyquinoline (NSC 13138)
2-Carboxy isomer
MCF7 antiproliferative profile may not transfer; unique HELA activity may confound assays
4-Carboxyquinoline
Brequinar (NSC 368390)
Nanomolar DHODH inhibition not shared; parent scaffold lacks functional equivalence

Quantitative Differential Evidence


Antiproliferative Profile vs. Regioisomers in MCF7 Cells

In a comparative study of 10 quinoline derivatives, quinoline-4-carboxylic acid (NSC 13138) was among the compounds possessing the most remarkable growth inhibition capacity against the mammary MCF7 cancer cell line. Its regioisomer, quinoline-2-carboxylic acid, did not share this property in MCF7 cells but was uniquely cytotoxic to cervical HELA cells [1]. This establishes a cell-line-specific differentiation among positional isomers.

MCF7 Antiproliferative
Head-to-head
4-isomer: marked MCF7 growth inhibition
2-isomer: no MCF7 effect; unique HELA cytotoxicity
4-COOH position critical for MCF7 study relevance
Sulforhodamine B assay; regioisomer not interchangeable
Antiproliferative Cancer Biology Quinoline Carboxylic Acids

Potency vs. Brequinar on L1210 Leukemia Growth

While NSC 13138 is reported to have anti-tumor activity against L1210 leukemia , its structurally complex analog brequinar (NSC 368390), a 2-biphenyl-3-methyl-substituted derivative, is a far more potent inhibitor of L1210 cell growth. Brequinar achieves 50% growth inhibition (IC50) of L1210 cells at a concentration of 5.8 µM after 48 hours [1] and exhibits nanomolar inhibition of its target enzyme DHODH (Ki' 5-8 nM) [2]. No comparable quantitative IC50 or enzymatic Ki data are available for the parent NSC 13138, underscoring its role as a distinct, less potent chemical starting point rather than a functional equivalent.

L1210 Growth Inhibition
Cross-study
Brequinar IC50: 5.8 µM (48 h)
NSC 13138 IC50: not reported
Parent scaffold lacks brequinar's inhibitory potency
Absence of quantitative data limits direct comparison
Antineoplastic DHODH Inhibition Pyrimidine Biosynthesis

Solubility Profile as Formulation Benchmark

NSC 13138 demonstrates a defined solubility profile in a multi-component formulation system, achieving a concentration of ≥ 2.5 mg/mL (14.44 mM) in a vehicle consisting of 10% DMSO, 40% PEG300, 5% Tween80, and 45% saline . This serves as a tangible baseline for comparing the solubility of new synthetic derivatives, such as brequinar, which was specifically selected for its water solubility during drug development [1]. The parent compound's inherent solubility in pure DMSO is higher (50 mg/mL), but the formulation-specific data provides a more relevant benchmark for in vivo or complex in vitro studies.

Formulation Solubility
Class-level
≥ 2.5 mg/mL
in 10% DMSO, 40% PEG300, 5% Tween80, 45% saline
Quantitative benchmark for analog solubility
Data to verify for specific analog formulations
Medicinal Chemistry Formulation Solubility

Optimal Research and Application Scenarios


Starting Material for DHODH Inhibitor Synthesis

NSC 13138 is the foundational scaffold for synthesizing potent dihydroorotate dehydrogenase (DHODH) inhibitors like brequinar sodium, which display nanomolar enzymatic inhibition (Ki' 5-8 nM) and micromolar cellular potency (L1210 IC50 = 5.8 µM) [1][2]. Its use ensures the correct regioisomeric starting point (4-carboxy) for structure-activity relationship (SAR) studies aimed at optimizing antiproliferative or immunosuppressive activity through substitution at the 2- and 3-positions, a proven path to generating high-value lead compounds [3].

Cell-Line-Specific Probe for MCF7 Research

Given its validated, differential antiproliferative activity against the mammary MCF7 cell line—a property not shared by the 2-carboxy regioisomer—NSC 13138 is a valuable tool compound for investigating quinoline-related mechanisms in breast cancer models [4]. It is particularly suited for studies requiring a compound with defined, cell-type-specific effects, as opposed to a broad-spectrum cytotoxic agent, enabling more nuanced pathway analysis in MCF7 cells.

Solubility Benchmark in Formulation Development

The experimentally determined solubility of NSC 13138 (≥2.5 mg/mL in 10% DMSO/40% PEG300/5% Tween80/45% saline) provides a critical, quantitative baseline for researchers developing new formulations of quinoline-based compounds . This data point is essential for troubleshooting solubility issues with novel analogs and for establishing reproducible conditions for in vitro and early-stage in vivo efficacy testing.

Endogenous Metabolite Standard in Metabolomics

NSC 13138 (quinoline-4-carboxylic acid) is a verified endogenous metabolite . Its high-purity forms (e.g., ≥98% from commercial vendors) are suitable for use as analytical reference standards in liquid chromatography-mass spectrometry (LC-MS) metabolomics workflows, enabling accurate identification and quantitation of this compound in biological matrices for studies on tryptophan metabolism and other pathways.

Application
Selection Property
Validation Focus
DHODH inhibitor synthesis
4-Carboxyquinoline scaffold
Regiospecific synthetic route
MCF7 cell-line probe studies
Antiproliferative profile vs. regioisomers
Cell-line-specific growth inhibition
Formulation solubility benchmarking
Defined co-solvent solubility
Analog solubility comparison
Endogenous metabolite quantitation
Metabolite identity & high purity
LC-MS method validation

Technical Documentation Hub

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32 linked technical documents
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